4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione scaffold. Its structure features a 4-ethoxyphenyl group at position 4 and a 4-methoxybenzyl substituent at position 4. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate biological interactions.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-17-10-6-15(7-11-17)20-19-18(23-22(27)24-20)13-25(21(19)26)12-14-4-8-16(28-2)9-5-14/h4-11,20H,3,12-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCULJMGWMFZTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
Structural Features
The structure features a pyrrolo[3,4-d]pyrimidine core which is substituted at various positions. The presence of ethoxy and methoxy groups on the phenyl rings suggests potential for significant biological interactions.
Anticancer Potential
Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit promising anticancer activities. For instance:
- In vitro Studies : Research has shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. Specific IC50 values have been reported in studies targeting breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Induction of apoptosis |
| A549 | 0.8 | Inhibition of PI3K/AKT pathway |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In preclinical models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Kinase Inhibition
Pyrrolo[3,4-d]pyrimidines are known to act as kinase inhibitors. For example:
- EGFR Inhibition : Some studies suggest that similar compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Case Study 1: Breast Cancer Treatment
In a study published in Cancer Research, a derivative of the compound was tested against MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.5 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway.
Case Study 2: Lung Cancer Models
Another study focused on A549 lung cancer cells demonstrated that treatment with the compound led to decreased proliferation and migration rates. The observed IC50 was 0.8 µM, with further analysis indicating involvement of the PI3K/AKT signaling pathway.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs and their substituents:
*Calculated based on molecular formula C22H23N3O3.
Key Observations:
- Steric Effects : The 3,4-dimethoxyphenyl substituent in increases steric bulk compared to the target’s 4-ethoxyphenyl, which may affect binding pocket interactions .
- Hydrogen Bonding : Hydroxyl groups in and improve polar interactions, as seen in Compound A’s strong α-glucosidase inhibition (81.99% at 1.02 µg/mL) .
Anti-Diabetic Potential ():
Compound A (6-benzyl-4-(4-hydroxyphenyl)-...) demonstrated α-glucosidase inhibition (IC50 = 1.02 µg/mL) and binding energy of -7.9 kcal/mol, comparable to the standard (-7.8 kcal/mol).
Neutrophil Elastase Inhibition ():
Patented analogs (e.g., WO060158 A1) with cyanophenyl and trifluoromethylphenyl groups highlight substituent-driven activity. The target compound’s methoxybenzyl group may mimic these hydrophobic interactions but lacks electron-withdrawing groups (e.g., -CN, -CF3), which are critical for enzyme inhibition .
Physicochemical and Spectroscopic Data
- Melting Points : Analogs with hydroxyl groups (e.g., : ±220°C) exhibit higher melting points than methoxy/ethoxy derivatives due to stronger intermolecular H-bonding .
- FTIR Profiles: reports peaks at 1680 cm⁻¹ (amide C=O) and 1500 cm⁻¹ (aromatic C=C), consistent across the dihydropyrimidinone class. The target compound’s ethoxy group would show C-O-C stretching near 1250 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
